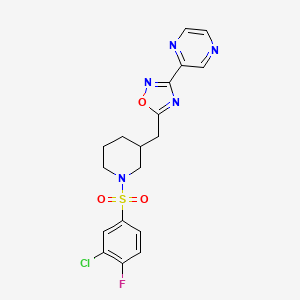

5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

説明

Historical Context of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, though its pharmacological potential remained unexplored for nearly eight decades. The 1960s marked a turning point with the introduction of oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This breakthrough demonstrated the scaffold's compatibility with biological systems and spurred investigations into its bioisosteric properties. Unlike its 1,3,4-oxadiazole isomer, which dominated early medicinal chemistry research due to synthetic accessibility, the 1,2,4-oxadiazole gained prominence through its unique electronic configuration and metabolic stability. The heterocycle's capacity to participate in hydrogen bonding through its nitrogen and oxygen atoms while resisting enzymatic hydrolysis made it particularly valuable for replacing labile ester groups in drug candidates.

By the 21st century, advances in synthetic methodologies enabled systematic exploration of 1,2,4-oxadiazole derivatives. The development of microwave-assisted cyclization and transition metal-catalyzed reactions addressed historical challenges in regioselectivity and yield. These technical improvements coincided with the identification of 1,2,4-oxadiazoles as modulators of diverse biological targets, including kinase enzymes, G-protein-coupled receptors, and ion channels. The scaffold's adaptability is evidenced by its incorporation into clinical candidates for conditions ranging from microbial infections to neurodegenerative disorders.

Significance in Medicinal Chemistry

The 1,2,4-oxadiazole ring serves as a privileged structure in drug discovery due to three key attributes: bioisosteric equivalence, metabolic resistance, and synthetic versatility. As a carbonyl bioisostere, it effectively mimics ester and amide groups while avoiding their susceptibility to hydrolytic cleavage. This property is critical for improving oral bioavailability and extending plasma half-life. For instance, replacement of ester linkages with 1,2,4-oxadiazoles in β-lactam antibiotics has yielded derivatives with enhanced stability against bacterial β-lactamases.

Electronically, the 1,2,4-oxadiazole's dipole moment (approximately 4.5 D) facilitates favorable interactions with enzymatic active sites, particularly those rich in aromatic residues. The heterocycle's planar geometry enables π-π stacking with tyrosine and tryptophan side chains, while its nitrogen atoms participate in hydrogen bonding with backbone amides. These interactions have been exploited in the design of kinase inhibitors, where the oxadiazole core often occupies the ATP-binding pocket.

Recent structure-activity relationship (SAR) studies demonstrate that C5-substitution on the 1,2,4-oxadiazole ring significantly influences pharmacological activity. Bulky hydrophobic groups at this position enhance binding to hydrophobic enzyme subpockets, while polar substituents improve aqueous solubility. The compound under examination features a (pyrazin-2-yl) group at C3 and a complex sulfonamide-piperidine moiety at C5, combining these strategic design elements.

Research Evolution of Sulfonyl-Substituted Oxadiazoles

Incorporation of sulfonyl groups into 1,2,4-oxadiazoles represents a strategic response to the need for improved target selectivity and pharmacokinetic profiles. Early work in the 1990s established that sulfonamide derivatives exhibit enhanced binding to bacterial penicillin-binding proteins (PBPs) compared to their non-sulfonylated counterparts. This observation led to systematic investigations of sulfonyl-oxadiazole hybrids as β-lactamase-resistant antibiotics.

The synergy between sulfonamide and oxadiazole pharmacophores arises from their complementary electronic effects. Sulfonyl groups act as strong electron-withdrawing substituents, polarizing the oxadiazole ring and increasing its hydrogen-bond-accepting capacity. This polarization enhances interactions with serine residues in bacterial transpeptidases and human carbonic anhydrases. Contemporary studies demonstrate that sulfonyl-oxadiazole compounds inhibit Pseudomonas aeruginosa biofilm formation by up to 92% at sub-MIC concentrations, outperforming traditional sulfonamide drugs.

Structural analyses reveal that the sulfonyl group's tetrahedral geometry complements the planar oxadiazole core, enabling three-dimensional interactions with biological targets. In the case of 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole, the 3-chloro-4-fluorophenyl substituent introduces halogen bonding potential, while the piperidine spacer optimizes distance between pharmacophoric elements. This design strategy mirrors trends in kinase inhibitor development, where sulfonamide-linked heterocycles achieve high affinity for ATP-binding sites.

Current Research Landscape and Objectives

Modern research on 1,2,4-oxadiazole derivatives prioritizes three objectives: overcoming antimicrobial resistance, targeting protein-protein interactions, and enhancing blood-brain barrier penetration. The compound 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole addresses these goals through its unique structural configuration. The pyrazine ring introduces a second nitrogen-containing heterocycle, potentially enabling dual-mode inhibition of bacterial efflux pumps and metabolic enzymes.

Recent in vitro studies of analogous compounds demonstrate potent activity against multidrug-resistant Klebsiella pneumoniae and Citrobacter werkmanii strains, with MIC values as low as 16 μg/mL. Synergistic effects observed with β-lactam antibiotics suggest that sulfonyl-oxadiazole derivatives may serve as antibiotic adjuvants, restoring susceptibility to existing drugs. Additionally, the piperidine moiety's basic nitrogen atom may facilitate lysosomotropic accumulation, a property exploited in anticancer drug design.

特性

IUPAC Name |

5-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O3S/c19-14-9-13(3-4-15(14)20)29(26,27)25-7-1-2-12(11-25)8-17-23-18(24-28-17)16-10-21-5-6-22-16/h3-6,9-10,12H,1-2,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXRNUISRSSRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 437.9 g/mol. The structure features a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are known to contribute to various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.9 g/mol |

| CAS Number | 1705768-41-7 |

Synthesis

The synthesis of 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from piperidine derivatives and incorporating the oxadiazole structure through cyclization reactions. The sulfonyl group is introduced via nucleophilic substitution reactions involving sulfonyl chlorides.

Antimicrobial Activity

Research indicates that compounds featuring the oxadiazole and piperidine moieties demonstrate notable antibacterial properties. In particular, studies have shown that related compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. Compounds with similar structures have shown strong inhibitory effects against this enzyme, which is critical in neurodegenerative diseases such as Alzheimer's .

Table: IC50 Values for Acetylcholinesterase Inhibition

| Compound | IC50 (µM) |

|---|---|

| Compound A | 2.14 |

| Compound B | 0.63 |

| Compound C | 1.00 |

Binding Affinity Studies

Docking studies have elucidated the interactions between the compound and target proteins. The binding affinity to bovine serum albumin (BSA) has been assessed, indicating a significant pharmacological effectiveness which suggests potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzymatic Interactions : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors on cell surfaces, influencing signal transduction pathways.

- Protein Modulation : Interaction with intracellular proteins can alter gene expression and protein synthesis.

Case Studies

A study conducted on a series of oxadiazole derivatives demonstrated that those containing the sulfonamide functionality exhibited enhanced antibacterial activity compared to their counterparts lacking this feature .

In another study focusing on neuroprotective effects, compounds similar to 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole were shown to significantly reduce acetylcholinesterase activity in vitro, highlighting their potential for treating cognitive disorders .

科学的研究の応用

Structural Information

- IUPAC Name : 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

- Molecular Formula : C18H17ClFN5O3S

- Molecular Weight : 437.9 g/mol

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In a study conducted by Dhumal et al. (2016), derivatives containing the oxadiazole ring demonstrated strong inhibitory effects against Mycobacterium bovis, indicating potential for developing new antitubercular agents .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of oxadiazole derivatives. The compound's structure suggests it may inhibit inflammatory pathways effectively. For instance, certain derivatives have shown IC50 values lower than that of diclofenac, a commonly used anti-inflammatory drug. This indicates their potential as therapeutic agents for treating inflammatory conditions .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively researched. Compounds similar to this one have been assessed for cytotoxicity against various cancer cell lines. Notably, certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells. The mechanisms of action include:

- Enzyme Inhibition : Binding to specific enzymes involved in cancer progression.

- Cell Signaling Disruption : Interfering with cellular signaling pathways critical for tumor growth.

Molecular docking studies can further elucidate these interactions by predicting binding affinities and elucidating specific targets involved .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated several 1,3,4-oxadiazole derivatives for their antimicrobial activity. Among them, compounds bearing piperidine moieties showed strong activity against Gram-positive and Gram-negative bacteria compared to gentamicin .

- Anti-inflammatory Assessment : Another research focused on synthesized oxadiazole derivatives which exhibited promising results with IC50 values significantly lower than traditional anti-inflammatory drugs .

- Anticancer Activity : Research highlighted the anticancer activity of similar oxadiazole compounds against various cancer cell lines, demonstrating selective toxicity towards tumor cells while sparing healthy cells .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the compound's potential applications, a comparative analysis with other oxadiazole derivatives is presented below.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Effective | IC50 < Diclofenac | Moderate |

| Compound B | Strong | IC50 comparable to Diclofenac | High |

| 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | Strong | Promising | Selective |

類似化合物との比較

Structural Analogues and Substituent Effects

The target compound’s key structural elements are compared below with related 1,2,4-oxadiazoles:

Table 1: Structural and Functional Comparison

Key Observations:

- Pyrazine vs. Pyridine/Phenyl Substitutions: The pyrazin-2-yl group (target compound) may enhance π-π stacking or hydrogen bonding compared to pyridyl (1a) or phenyl (1d) groups.

- Sulfonylated Piperidine vs.

- Halogenated Aromatic Rings : The 3-chloro-4-fluorophenyl sulfonyl group in the target compound differs from 2,6-difluorophenyl () and 4-chlorophenyl () variants. Chloro and fluoro substituents influence lipophilicity and electronic effects, which can modulate target affinity and metabolic stability .

Q & A

Q. What are the common synthetic routes for synthesizing 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole, and what key challenges are encountered during purification?

The synthesis typically involves sequential steps:

- Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with piperidine derivatives to form the sulfonyl-piperidine intermediate.

- Oxadiazole formation : Cyclization of the intermediate with pyrazine-2-carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides).

- Purification challenges : Low solubility of the final compound in common organic solvents necessitates gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures). Recrystallization from DMSO/water systems may improve purity but risks decomposition due to prolonged heating .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C-NMR : Confirms regiochemistry of the oxadiazole ring and sulfonyl-piperidine linkage. Aromatic protons in the pyrazine and 3-chloro-4-fluorophenyl groups appear as distinct multiplets.

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ ion) and detects trace impurities. High-resolution MS is critical for distinguishing isobaric byproducts.

- Elemental analysis : Ensures stoichiometric consistency, particularly for sulfur and nitrogen content .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to minimize side reactions during cyclization.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation.

- Temperature control : Maintain strict temperature thresholds (<80°C) to prevent sulfonyl group degradation. Pilot-scale trials with inline IR monitoring can identify optimal reaction endpoints .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in silico studies for this compound?

- Replicate assays : Confirm in vitro activity using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to rule out false positives.

- Docking validation : Re-run molecular docking with explicit solvent models and flexible side-chain adjustments to improve binding affinity predictions. Cross-check with mutagenesis studies on target enzymes (e.g., carbonic anhydrase isoforms) to validate binding pockets .

Q. What methodological considerations are critical when performing molecular docking studies to predict the binding affinity of this compound with target enzymes?

- Receptor preparation : Protonate ionizable residues (e.g., histidine tautomers) and assign partial charges using AMBER or OPLS force fields.

- Ligand flexibility : Allow rotation of the pyrazine ring and sulfonyl-piperidine linker during conformational sampling.

- Scoring functions : Compare AutoDock Vina, Glide, and MM-GBSA results to identify consensus binding modes. Validate with MD simulations (>50 ns) to assess stability .

Q. How does the incorporation of fluorine atoms influence the pharmacokinetic properties of this compound, and what in vitro assays are recommended to assess this?

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation. Use liver microsomal assays (human/rat) with LC-MS quantification of parent compound depletion.

- Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) at pH 6.8 and 7.4 to evaluate pH-dependent absorption.

- Plasma protein binding : Equilibrium dialysis with radiolabeled compound quantifies unbound fraction .

Q. How should researchers design a structure-activity relationship (SAR) study to evaluate the role of the pyrazine ring in this compound's bioactivity?

- Analog synthesis : Replace pyrazine with pyridine, pyrimidine, or triazine rings while retaining the sulfonyl-piperidine-oxadiazole scaffold.

- Biological testing : Compare IC₅₀ values against target enzymes (e.g., antimicrobial activity via broth microdilution assays).

- Electrostatic analysis : Map π-π stacking interactions using DFT calculations to correlate ring electronegativity with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。